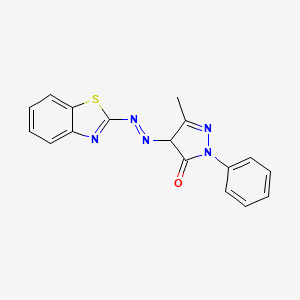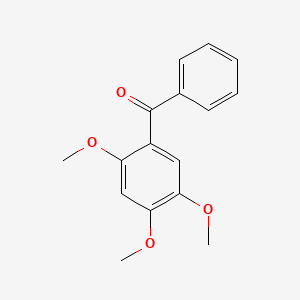
2,4,5-Trimethoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethoxybenzophenone is an organic compound with the molecular formula C16H16O4 It is a derivative of benzophenone, characterized by the presence of three methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. In this process, 1,2,4-trimethoxybenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of deep eutectic solvents (DES) as catalytic systems has been explored to enhance the efficiency and environmental friendliness of the process. DES such as choline chloride-zinc chloride ([ChCl][ZnCl2]2) have shown promising results in achieving high yields and recyclability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Trimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Halogenated or nitrated benzophenone derivatives.
Applications De Recherche Scientifique
2,4,5-Trimethoxybenzophenone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethoxybenzophenone involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors like combretastatin .
Comparaison Avec Des Composés Similaires
2-Amino-3,4,5-Trimethoxybenzophenone: Exhibits similar tubulin polymerization inhibition properties.
4’,6-Dihydroxy-2,3’,4-Trimethoxybenzophenone: Another derivative with potential antitumor activity.
Uniqueness: 2,4,5-Trimethoxybenzophenone stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to inhibit tubulin polymerization with high potency makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
36897-00-4 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
phenyl-(2,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O4/c1-18-13-10-15(20-3)14(19-2)9-12(13)16(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clé InChI |
CWXBRVFPEIGVSF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


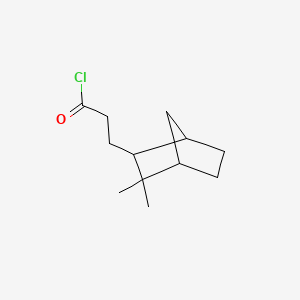

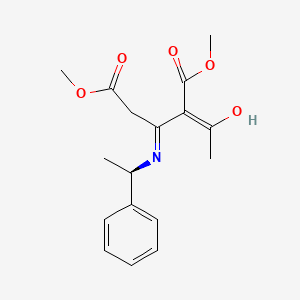


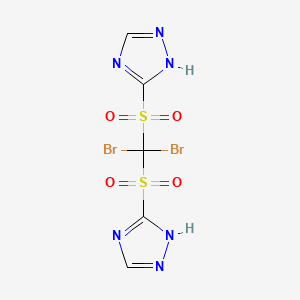



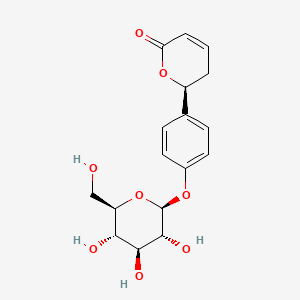
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
